4-Bromo-3-fluoroaniline
Overview
Description
4-Bromo-3-fluoroaniline is an organic compound with the chemical formula C6H5BrFN. It is characterized by the presence of bromine and fluorine atoms attached to an aniline ring. This compound is a pale yellow solid and is used as an intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
4-Bromo-3-fluoroaniline is primarily used as an intermediate in the synthesis of various pharmaceuticals . The specific targets of this compound can vary depending on the final pharmaceutical product it is used to produce.
Mode of Action
Instead, it undergoes further chemical reactions to form more complex compounds that can interact with biological targets . The mode of action of these compounds can vary widely depending on their structure and the specific biological target they interact with.
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the final pharmaceutical product it is used to synthesize
Result of Action
The pharmaceutical products synthesized using this compound can have a wide range of effects, depending on their specific biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in some organic solvents such as alcohols, ethers, and ketones, but insoluble in water . This solubility profile can affect how the compound is handled and stored, and how it reacts in different environments. Furthermore, safety information indicates that it has irritant properties and can cause inflammation and irritation when in contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate used for the synthetic preparation of various pharmaceuticals
Molecular Mechanism
It is known to be used in the synthesis of several pharmaceuticals , suggesting that it may interact with biomolecules in some way. The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluoroaniline can be synthesized through a multi-step process. One common method involves the bromination of aniline to form 4-bromoaniline, followed by fluorination using sodium fluoride to yield this compound . The reactions typically occur in suitable solvents like acetonitrile or methanol under controlled temperatures.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitro or nitroso derivatives .
Scientific Research Applications
4-Bromo-3-fluoroaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is an intermediate in the synthesis of drugs like Tradizolid.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
4-Bromoaniline: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3-Fluoroaniline: Lacks the bromine atom, affecting its reactivity and applications.
4-Chloro-3-fluoroaniline: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 4-Bromo-3-fluoroaniline’s unique combination of bromine and fluorine atoms makes it particularly valuable in the synthesis of complex organic molecules, offering distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
4-bromo-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVYYAKOPIJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356332 | |
Record name | 4-Bromo-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656-65-5 | |
Record name | 4-Bromo-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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